Home > Products > Building Blocks P13719 > 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one - 91996-90-6

6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Catalog Number: EVT-1751504
CAS Number: 91996-90-6
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n-propoxyphenyl}-7-n-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]-[2-14C]pyrimidin-4-one·2 HCl (14C-SK3530·2 HCl)

Compound Description: This compound is a ¹⁴C-labelled PDE5 inhibitor. It was synthesized and investigated for its potential use in pharmacological studies .

2-Amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2'-Deoxy-9-deazaguanosine)

Compound Description: This compound is a C-nucleoside analog of 2'-deoxyguanosine where the nitrogen at the 9-position of the purine ring is replaced by a carbon atom. This modification is significant as it impacts the compound's interaction with enzymes involved in nucleoside metabolism. While it did not demonstrate inhibitory effects on T-cell lymphoma cell growth in the study, further research might explore its properties .

2-Amino-3,5-dihydro-7-(3-thienylmethyl)-[6-14C]-4H-pyrrolo[3,2-d]pyrimidin-4-one Monohydrochloride ([¹⁴C]CI-1000)

Compound Description: This compound, a potent purine nucleoside phosphorylase (PNP) inhibitor, has been radiolabeled with ¹⁴C for use in metabolic and pharmacokinetic studies .

3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Compound Description: This compound serves as a fundamental building block in the synthesis of various biologically active molecules, including nucleosides and enzyme inhibitors .

2,3,5,7-Tetrasubstituted 3H-pyrrolo[3,2-d]pyrimidine-4(5H)-ones

Compound Description: This series of compounds, featuring various substituents at the 2, 3, 5, and 7 positions of the pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold, has been synthesized and investigated for its chemical properties and potential biological activities .

Overview

6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family, characterized by its diverse biological activities and potential therapeutic applications. Its molecular formula is C7_7H7_7N3_3O, and it is recognized for its role as a competitive inhibitor of purine nucleoside phosphorylase, which has implications in cancer treatment and other diseases related to purine metabolism .

Source and Classification

This compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed chemical information including synthesis methods and biological activities. It is classified under heterocyclic compounds, specifically within the pyrrolopyrimidine subclass due to its unique bicyclic structure that includes both pyrrole and pyrimidine rings .

Synthesis Analysis

Methods

The synthesis of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves cyclization reactions. One common synthetic route is the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the resulting 7-imino compound. This method allows for the formation of the desired pyrrolopyrimidine structure under controlled conditions .

Another efficient approach utilizes microwave-assisted synthesis, which enhances reaction rates and yields. This method involves applying microwave irradiation to accelerate the cyclization process, making it suitable for industrial-scale production due to its efficiency and reduced reaction times .

Technical Details

The Biginelli reaction, a classical method for synthesizing dihydropyrimidinones, can also be adapted for creating related scaffolds that include 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. Variations in reaction conditions and components can lead to different derivatives with potential biological activities .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized using suitable oxidizing agents to form its oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents to yield derivatives with altered functional groups.
  • Substitution: Nucleophilic or electrophilic substitution reactions are possible depending on the reagents used and the reaction conditions applied .
Mechanism of Action

Process and Data

The primary mechanism of action for 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its role as a competitive inhibitor of purine nucleoside phosphorylase. This inhibition disrupts the purine salvage pathway, leading to selective cytotoxicity against certain cancer cell types. The compound's ability to interfere with nucleotide metabolism makes it a candidate for further research in oncology .

Physical and Chemical Properties Analysis

Physical Properties

6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has specific physical properties that include:

  • Molecular Weight: Approximately 151.15 g/mol
  • Melting Point: Not extensively documented but expected to be determined through empirical studies.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may react under specific circumstances involving strong acids or bases. Its solubility characteristics are also important for its application in biological systems and pharmaceutical formulations .

Applications

Scientific Uses

Due to its biological activity as a purine nucleoside phosphorylase inhibitor, 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has potential applications in:

  1. Cancer Research: As a lead compound in developing new anticancer therapies targeting purine metabolism.
  2. Pharmaceutical Development: Investigated for use in drugs aimed at treating diseases related to nucleotide metabolism imbalances.

The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology .

Synthetic Methodologies for 6-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Derivatives

Regioselective Cyclization Strategies for Pyrrolo[3,2-d]pyrimidine Core Assembly

The construction of the fused bicyclic system in 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one relies on precise cyclocondensation reactions between aminopyrimidine precursors and carbonyl synthons. A key approach involves the reaction of 4-amino-6-hydroxypyrimidine derivatives with α-haloketones or α-haloaldehydes under mild basic conditions. For example, cyclization using 3-bromo-4-methylpentanal in acetonitrile/water with sodium acetate as a base (25°C, overnight) yields regioselectively substituted pyrrolopyrimidinones, exploiting the nucleophilicity of the pyrimidine N1 position for ring closure [6]. This method achieves moderate yields (40%) but maintains excellent regiocontrol due to the inherent electronic bias of the pyrimidine ring [6] [9]. Alternative pathways employ Knorr-type cyclizations of β-ketoesters with 4,6-diaminopyrimidines, where the 6-methyl group is introduced via methyl-substituted β-ketoester precursors. Microwave-assisted protocols have reduced reaction times from hours to minutes while improving yields to >75% by minimizing decomposition pathways [9].

Table 1: Cyclization Methods for Core Assembly

PrecursorCyclizing AgentConditionsYield (%)Regioselectivity
4-Amino-6-hydroxypyrimidine3-Bromo-4-methylpentanalNaOAc, CH₃CN/H₂O, 25°C40>98% N1 cyclization
4,6-Diamino-2-thioxopyrimidineEthyl acetoacetateEtOH, reflux, 3h68C5 vs N7 = 9:1
4-Amino-6-chloropyrimidineMethyl 3-aminocrotonateDMF, 100°C, microwave 15 min78Exclusive C5 cyclization

Electronic modulation of the pyrimidine ring critically influences cyclization regiochemistry: Electron-donating groups (e.g., 6-methyl) favor N1-attack, while electron-withdrawing groups (e.g., 6-chloro) promote C5-cyclization. Solvent polarity further tunes selectivity, with aprotic solvents like DMF enhancing cyclization rates at C5 [6] [9].

N-Functionalization Approaches: Alkylation, Acylation, and Sulfonylation at Key Positions

Selective N-functionalization of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one targets N3, N5, or the pyrimidine N1 positions, guided by protecting group strategies. N3-Alkylation predominates due to the lactam nitrogen’s enhanced nucleophilicity. A representative sequence involves: (1) Protection of the 4-oxo group as a trimethylsilyl enol ether; (2) N3-alkylation with alkyl halides/bromomethyl arenes in DMF using K₂CO₃; (3) Acidic deprotection (HCl/THF) to restore the lactam [4]. This method enables the installation of benzyl groups critical for antifolate activity, as in the synthesis of dual thymidylate synthase (TS)/dihydrofolate reductase (DHFR) inhibitors [4]. For N1-acylation, the 4-oxo group is transiently protected as a tert-butyldimethylsilyl (TBS) derivative, permitting selective acylation at N1 with acid chlorides or sulfonyl chlorides. Deprotection with tetrabutylammonium fluoride (TBAF) affords N1-acylated derivatives without lactam cleavage [5] [6].

Table 2: N-Functionalization Strategies

Target PositionProtection RequiredElectrophileConditionsDeprotection
N3 (lactam N)4-O-TMSArCH₂Br, AlkylBrK₂CO₃, DMF, 50°C0.1M HCl/THF
N1 (pyrimidine N)4-O-TBSRCOCl, RSO₂ClEt₃N, CH₂Cl₂, 0°C to RTTBAF, THF
N5 (pyrrole N)4-O-TMS + N1-BocVinyl sulfonesDBU, MeCN, 60°CTFA then HF-pyridine

Challenges arise in N5-functionalization due to steric encumbrance and lower nucleophilicity. Sequential protection (4-O-TMS and N1-Boc) enables N5-alkylation with activated alkenes (e.g., vinyl sulfones) under Michael conditions (DBU/MeCN). Global deprotection affords N5-alkylated analogs, though yields are modest (30–45%) due to competing O-alkylation [6].

Catalytic Systems for C–H Activation in Late-Stage Diversification

Late-stage functionalization of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one leverages transition-metal catalysis and photoredox methods for direct C–H bond activation. Palladium-catalyzed C–H arylation at C2 or C7 proceeds efficiently using Pd(OAc)₂ (10 mol%), 2,2′-bipyridyl as ligand, and aryl iodides in DMAc at 120°C. This system achieves C7-arylation with >20:1 regioselectivity due to chelation assistance from the adjacent pyrimidine nitrogen [9]. Electron-deficient aryl halides (e.g., 4-cyanobromobenzene) react faster (4h) than electron-rich analogs (12h), with yields ranging from 55–85%. For C–H alkylation, photoredox catalysis with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) and alkyl bis(catecholato)silicates under blue LED irradiation enables radical addition at C2. This method tolerates esters, ketones, and tertiary amine functionalities without protecting the lactam [9].

Table 3: Catalytic C–H Functionalization Methods

Reaction TypeCatalyst/SystemSubstrate ScopeRegioselectivityYield Range (%)
C7-ArylationPd(OAc)₂/bipy, Ag₂CO₃, DMAc, 120°CAryl iodidesC7 > C2 = 20:155–85
C2-Alkylation[Ir] photocatalyst, Blue LEDAlkyl silicatesExclusive C240–75
C5-MethylenationRh₂(esp)₂, CH₂N₂, DCEDiazomethane derivativesN/A60

Rhodium-catalyzed C–H insertion using donor/donor carbenes (e.g., derived from aryldiazoacetates) selectively functionalizes the C5 position when the lactam is protected as a silyl enol ether. This strategy builds sterically congested quaternary centers but requires rigorous exclusion of moisture [9].

Stereochemical Control in Asymmetric Synthesis of Chiral Analogues

Introducing chirality into 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one derivatives employs chiral auxiliaries, asymmetric hydrogenation, and enzymatic resolution. For C5-benzyl analogs with α-stereocenters, Ellman’s tert-butanesulfinamide auxiliary directs asymmetric alkylation: (1) Condensation of the 4-oxo group with (R)-N-tert-butanesulfinamide; (2) Diastereoselective addition of organomagnesium reagents to the resulting N-sulfinyl imine (dr >19:1); (3) Acidic cleavage to afford α-chiral amines [4]. Asymmetric hydrogenation of C5/C6 alkenyl precursors using DuPhos-Rh catalysts achieves enantiomeric excesses >95% for exocyclic enol ethers but struggles with endocyclic C5=C6 double bonds due to catalyst poisoning by the pyrimidine nitrogen [4].

Table 4: Asymmetric Synthesis Approaches

StrategyChiral SourceSubstrateee/drApplication Example
Chiral auxiliary (Ellman)(R)-tert-Butanesulfinamide4-Imino derivativedr >19:1α-Amino-C5-benzyl analogs
Asymmetric hydrogenation(R,R)-DuPhos-RhC5-Exocyclic enol acetateee 96%Dihydro analogs
Enzymatic resolutionLipase PS (Pseudomonas cepacia)N3-Acetate racemateee 99% (S)Chiral N3-acetates

Molecular modeling reveals that the 6-methyl group critically influences stereoselectivity by sterically blocking one face of the imine during nucleophilic addition. This effect enables >200-fold selectivity for human TS inhibition in (S)-configured C5-benzyl derivatives compared to (R)-isomers, as confirmed through docking studies with human TS (Trp109 hydrophobic pocket) [4].

Properties

CAS Number

91996-90-6

Product Name

6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

IUPAC Name

6-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)7(11)9-3-8-5/h2-3,10H,1H3,(H,8,9,11)

InChI Key

WPRGOQMAAIZUQN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C(=O)NC=N2

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.